molecular formula C15H20O3 B1327850 Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate CAS No. 898776-70-0

Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate

Cat. No.: B1327850
CAS No.: 898776-70-0
M. Wt: 248.32 g/mol
InChI Key: QQXRGBPEXBUAMW-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate (CAS 898776-70-0) is a high-purity chemical ester serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C15H20O3 and a molecular weight of 248.32, this compound is characterized by its specific structural features, including a 3,5-dimethylphenyl group and an ethyl ester moiety . Compounds with 4-oxobutanoate (or 4-oxobutyrate) scaffolds are highly valued in synthetic chemistry for constructing complex molecular architectures, particularly for the asymmetric synthesis of γ-butyrolactones, which are privileged structures found in numerous natural products and biologically active molecules . This reagent provides researchers with a critical synthon for developing novel synthetic methodologies and exploring new chemical entities. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-15(17)12(4)9-14(16)13-7-10(2)6-11(3)8-13/h6-8,12H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXRGBPEXBUAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645687
Record name Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-70-0
Record name Ethyl α,3,5-trimethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Corresponding Acids

One of the most common approaches to synthesize Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate is through the esterification of the corresponding 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid with ethanol. This reaction typically requires:

  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux under anhydrous conditions to drive the equilibrium toward ester formation.
  • Duration: Several hours (commonly 4–8 hours) to ensure complete conversion.
  • Workup: Removal of water formed during the reaction by azeotropic distillation or use of molecular sieves to shift equilibrium.

This method yields the ethyl ester with high purity and is scalable for industrial production.

Synthesis via β-Ketoester Intermediates

Another method involves the preparation of β-ketoester intermediates through Claisen condensation or related carbon-carbon bond-forming reactions:

  • Starting Materials: Ethyl acetate or ethyl acetoacetate and 3,5-dimethylbenzyl derivatives.
  • Catalysts: Strong bases such as sodium ethoxide or potassium tert-butoxide.
  • Conditions: Controlled temperature to favor mono-condensation.
  • Outcome: Formation of this compound after purification.

This method is advantageous for introducing the keto and ester functionalities in a single step with good regioselectivity.

The optimization of reaction parameters is critical for maximizing yield and purity. Key factors include:

Parameter Typical Range/Condition Effect on Reaction
Temperature 60–110 °C (reflux for esterification) Higher temperature increases rate but may cause side reactions
Catalyst Type Sulfuric acid, p-toluenesulfonic acid, AlCl3 Influences reaction rate and selectivity
Solvent Ethanol (for esterification), DCM or acetonitrile (for Friedel-Crafts) Solvent polarity affects solubility and reaction kinetics
Reaction Time 4–24 hours Longer times improve conversion but may degrade product
Water Removal Azeotropic distillation or molecular sieves Drives esterification equilibrium forward

Reported yields for the synthesis of this compound vary depending on the method:

Method Yield (%) Purity (%) Notes
Direct esterification 70–85 >95 High purity, scalable
Friedel-Crafts acylation route 60–75 90–95 Requires careful control
β-Ketoester intermediate route 65–80 >90 Good regioselectivity
  • The compound typically crystallizes as light yellow crystals with a melting point range of approximately 293.9–295.4 °C.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the ethyl ester group, methyl substituents on the phenyl ring, and the keto functionality.
  • High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy further validate the molecular structure and functional groups.
  • Reaction monitoring by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) is standard practice to assess conversion and purity during synthesis.
Preparation Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Esterification of acid 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid + ethanol H2SO4 or p-TsOH Reflux, 4–8 h, water removal 70–85 High purity, common method
Friedel-Crafts acylation + esterification 3,5-dimethylbenzene + acyl chloride or β-ketoester AlCl3 Low to moderate heat 60–75 Requires control of side reactions
β-Ketoester intermediate synthesis Ethyl acetate or ethyl acetoacetate + aromatic derivatives NaOEt or KOtBu Controlled temp, base catalysis 65–80 Good regioselectivity

The preparation of this compound is well-established through multiple synthetic routes, primarily involving esterification of the corresponding acid, Friedel-Crafts acylation, and β-ketoester intermediate formation. Each method offers distinct advantages and challenges, with reaction conditions optimized to maximize yield and purity. Analytical techniques confirm the successful synthesis and structural integrity of the compound. These preparation methods provide a robust foundation for further chemical transformations and applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyric acid.

    Reduction: Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-hydroxybutyrate.

    Substitution: Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-aminobutyrate.

Scientific Research Applications

Structural Representation

The chemical structure features a 3,5-dimethylphenyl group attached to a 2-methyl-4-oxobutyrate moiety. This arrangement allows for various steric and electronic interactions that can influence its biological activity.

Medicinal Chemistry

  • Antitumor Activity : Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate has shown promising results in inhibiting tumor growth. In studies involving Ehrlich Ascites Carcinoma (EAC) in mice, the compound significantly reduced tumor cell viability, indicating its potential as an anticancer agent.
  • Antioxidant Properties : The compound exhibits antioxidant activity, crucial for protecting cells from oxidative stress. This property is particularly beneficial in cancer therapy as it helps mitigate the side effects of chemotherapy.
  • Mechanism of Action : Its mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation.

Synthetic Applications

This compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as oxidation and reduction makes it valuable for creating more complex structures.

Industrial Applications

In an industrial context, this compound can be utilized in the production of pharmaceuticals and fine chemicals. Its diverse reactivity allows for scalability in synthetic processes, making it suitable for large-scale applications.

Case Study 1: Antitumor Efficacy

Methodology : Mice were treated with varying doses of this compound. Tumor cell viability was assessed through histopathological analysis.

Results : The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating the compound's potential as an effective anticancer agent.

Case Study 2: Antioxidant Activity Assessment

Methodology : The total antioxidant capacity was measured using standard assays such as DPPH and ABTS radical scavenging tests.

Results : The compound exhibited strong antioxidant activity, suggesting its role in protecting cellular components from oxidative damage.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that regulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate, focusing on substituent variations and their implications:

Compound Name Phenyl Substituents Butyrate Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate 3,5-dimethyl None C₁₄H₁₈O₃ 234.30 Lower lipophilicity; precursor for heterocycles
Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate 3,5-dimethyl 2,2-dimethyl C₁₆H₂₂O₃ 262.34 High steric hindrance; potential for chiral resolution
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate 3,5-dichloro None C₁₂H₁₂Cl₂O₃ 275.13 Electron-withdrawing Cl groups; increased polarity
Ethyl 4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyrate 3,5-dimethyl, 4-methoxy None C₁₅H₂₀O₄ 264.32 Methoxy enhances solubility; used in OLED materials
Ethyl 4-(3,5-difluorophenyl)-2,2-dimethyl-4-oxobutyrate 3,5-difluoro 2,2-dimethyl C₁₄H₁₆F₂O₃ 270.28 Fluorine increases metabolic stability; agrochemical applications

Key Structural and Functional Differences:

Phenyl Substituent Effects :

  • Electron-donating groups (e.g., 3,5-dimethyl, 4-methoxy): Increase lipophilicity and steric bulk, favoring hydrophobic interactions in drug design .
  • Electron-withdrawing groups (e.g., Cl, F): Enhance polarity and reactivity, making these derivatives suitable for electrophilic substitutions or as intermediates in fluorinated pharmaceuticals .

This could improve selectivity in reactions like Claisen condensations . 2,2-Dimethyl substitution: Further increases steric bulk, which may reduce crystallinity but improve thermal stability in material science applications .

Applications :

  • The 3,5-dimethylphenyl derivatives are often used in pharmaceutical intermediates due to their balanced lipophilicity and stability.
  • Methoxy-substituted analogs (e.g., from ) show promise in organic light-emitting diodes (OLEDs) due to enhanced electron-donating properties .
  • Halogenated derivatives (Cl, F) are leveraged in agrochemicals for their resistance to enzymatic degradation .

Biological Activity

Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a 3,5-dimethylphenyl group. Its molecular formula is C14H18O3, and it has a molecular weight of approximately 234.29 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for further investigation in medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function by:

  • Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial growth.
  • Receptor Interaction : It may bind to specific receptors that mediate cellular responses, influencing processes such as inflammation and cell proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 µg/mL
Escherichia coli750 µg/mL
Pseudomonas aeruginosa1000 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent for treating infections caused by resistant strains.

Anti-inflammatory Activity

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α20050
IL-615030
IL-1β10020

The reduction in cytokine levels indicates its potential as a therapeutic agent in inflammatory diseases.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound using various cancer cell lines. The results from MTT assays showed:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)10.5

These findings suggest that this compound may inhibit tumor cell proliferation effectively, warranting further investigation into its mechanism and potential as an anticancer agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load compared to untreated controls.
  • Anti-inflammatory Effects in Animal Models : In vivo studies using murine models of inflammation demonstrated that administration of this compound resulted in decreased swelling and pain response compared to vehicle-treated groups.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyrate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted phenyl ketones and ester derivatives. For example, succinic anhydride can react with 3,5-dimethylaniline in toluene under reflux, followed by esterification with ethanol . Key parameters include solvent choice (e.g., toluene for solubility), stoichiometric ratios (e.g., 1:1 molar ratio of anhydride to amine), and purification via recrystallization (e.g., hot ethanol) to enhance yield and purity. Monitoring reaction completion via TLC or HPLC is critical .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry. For example, SHELX software (SHELXL/SHELXD) can refine structures using high-resolution data, with hydrogen bonding and torsion angles analyzed to validate molecular geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing groups) .
  • Mass spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight and fragmentation patterns, with m/z peaks aligned to expected derivatives .

Advanced Research Questions

Q. How does the 3,5-dimethylphenyl moiety influence the compound’s electronic and steric properties in supramolecular interactions?

  • Methodological Answer : Computational studies (e.g., DFT) can map electron density distribution and predict reactivity. For instance, the methyl groups introduce steric hindrance, affecting hydrogen-bonding motifs (e.g., N–H···O interactions in crystal lattices) . Molecular electrostatic potential (MEP) surfaces derived from DFT calculations reveal nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-validation : Compare NMR chemical shifts with analogous compounds (e.g., Ethyl 4-phenyl-2-oxobutanoate) to identify anomalies .
  • Dynamic NMR : Assess conformational exchange in solution if splitting patterns mismatch static crystal structures .
  • Synchrotron XRD : High-resolution data can resolve ambiguities in electron density maps for challenging substituents .

Q. Can computational models predict the pharmacokinetic behavior of this compound in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate binding affinity to targets like enzymes or receptors. ADMET predictors (e.g., SwissADME) estimate bioavailability, leveraging logP values (~2.5–3.0 for similar esters) and polar surface area to optimize lead compounds .

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